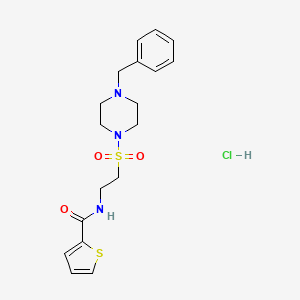

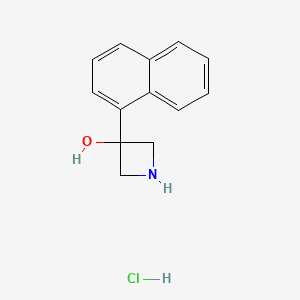

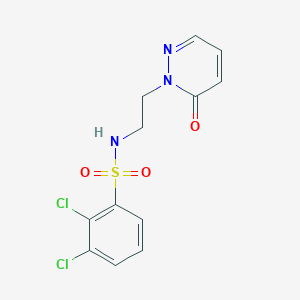

![molecular formula C11H10FN3O2S B2992650 2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 731003-94-4](/img/structure/B2992650.png)

2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a 2-fluorophenyl group and a methyl group attached to the triazole ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a 1,2,4-triazole ring, a fluorophenyl group, and a sulfanyl group attached to an acetic acid moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the fluorophenyl and sulfanyl groups could influence its polarity, solubility, and reactivity .Applications De Recherche Scientifique

Fluorographic Detection

- Fluorographic Procedures : Research by Skinner & Griswold (1983) optimized a fluorographic procedure using acetic acid as the solvent for diphenyloxazole. This method showed technical advantages such as no need to pre-fix proteins in gels and compatibility with agarose or acrylamide gels, offering an efficient alternative for detecting radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).

Synthesis and Properties of Derivatives

- Synthesis and Acute Toxicity Study : Salionov (2015) explored the synthesis and physical-chemical properties of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids. These compounds showed potential for various biological activities, and their acute toxicity was also investigated (Salionov, 2015).

Antimicrobial Activities

- Antimicrobial Activity of Derivatives : Research by Demirbas et al. (2004) involved synthesizing acetic acid ethyl esters containing 5-oxo-[1,2,4]triazole ring and investigating their antimicrobial activities. This study highlighted the potential of these compounds in microbial inhibition (Demirbas et al., 2004).

Electrochemical Hydrogenation

- Electrocatalytic Hydrogenation : Raju, Damodar, and Reddy (2002) examined the electrochemical hydrogenation of α-aryl acrylic acids, demonstrating the potential of these compounds in chemical synthesis processes (Raju, Damodar, & Reddy, 2002).

Anti-inflammatory Evaluation

- Evaluation of Anti-inflammatory Activity : A study by Virmani & Hussain (2014) synthesized 1,2,4-triazole derivatives of 4-hydroxyphenyl acetic acid, which showed significant anti-inflammatory activity. This opens avenues for potential pharmaceutical applications (Virmani & Hussain, 2014).

Improved Fluorographic Methods

- Improved Fluorographic Methods : Pulleyblank & Booth (1981) investigated the use of acetic acid as a solvent for diphenyloxazole in fluorographic procedures, finding it superior to other methods, especially for fragile gels (Pulleyblank & Booth, 1981).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as flufenacet , are known to act as selective herbicides. Thiazole derivatives, which share a similar structure, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds like flufenacet are moderately soluble in water, suggesting potential bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may have multiple cellular and molecular effects .

Action Environment

Flufenacet, a similar compound, is known to be persistent in soil and water/sediment systems under certain conditions . This suggests that environmental factors such as soil composition and water availability could potentially influence the action of this compound.

Propriétés

IUPAC Name |

2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2S/c1-15-10(7-4-2-3-5-8(7)12)13-14-11(15)18-6-9(16)17/h2-5H,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLERKUNSBFDKJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

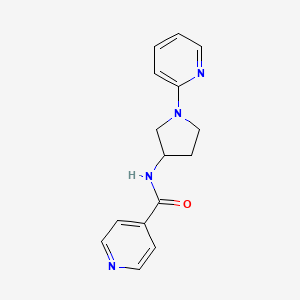

![4-({1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2992574.png)

![4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2992583.png)

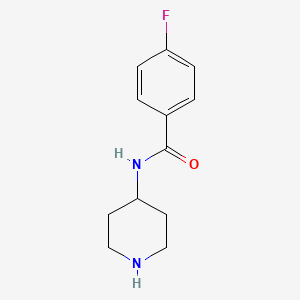

![5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992588.png)